molecular formula C7H14ClN3O2 B13399947 alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride

alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride

Cat. No.: B13399947
M. Wt: 207.66 g/mol
InChI Key: XMKRXOFRYITIKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide as a starting material . The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxopyrrolidines, while reduction may produce reduced amides .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride include:

  • Methyl (S)-2-(Boc-amino)-3-((S)-2-oxo-3-pyrrolidinyl)propanoate
  • Nirmatrelvir Impurity 8
  • Nirmatrelvir Impurity 9
  • Nirmatrelvir Impurity 6

Uniqueness

This compound is unique due to its specific structure and its ability to act as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a potential inhibitor of cysteine proteases also sets it apart from other similar compounds .

Properties

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.66 g/mol

IUPAC Name

2-amino-3-(2-oxopyrrolidin-3-yl)propanamide;hydrochloride

InChI

InChI=1S/C7H13N3O2.ClH/c8-5(6(9)11)3-4-1-2-10-7(4)12;/h4-5H,1-3,8H2,(H2,9,11)(H,10,12);1H

InChI Key

XMKRXOFRYITIKH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC(C(=O)N)N.Cl

Origin of Product

United States

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